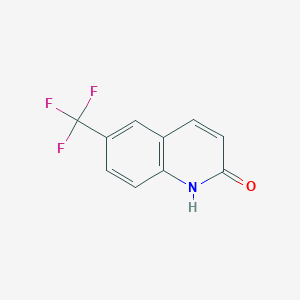
6-(Trifluoromethyl)quinolin-2(1H)-one
Vue d'ensemble
Description
6-(Trifluoromethyl)quinolin-2(1H)-one is a chemical compound that has been used as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one involves several steps. The compound has been synthesized using trifluoromethyldifluoroborane activator . The synthesis process involves the use of sulfuric acid and trichlorophosphate under specific conditions .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)quinolin-2(1H)-one can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
6-(Trifluoromethyl)quinolin-2(1H)-one has been used as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions. These reactions are used for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)quinolin-2(1H)-one can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Facile Synthesis of Polysubstituted Quinolin-2(1H)-ones : A study developed a synthesis method for polysubstituted quinolin-2(1H)-ones through intramolecular cyclization of N-aryl cinnamides, highlighting the compound's role in chemical synthesis (Zhang et al., 2017).
- Use in Passerini-/Ugi-Type Reactions : Another research reported the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as surrogates in Passerini and Ugi-type reactions for synthesizing specific carboxamides and amino acids (Madhu et al., 2022).
Photocatalytic Applications
- Photocatalytic Protocol for Quinolin-2(1H)-ones : A novel photocatalytic protocol for constructing quinolin-2(1H)-ones via sulfonylation and cyclization was developed, demonstrating its utility in photocatalysis (Zhai et al., 2022).
Pharmaceutical and Medicinal Chemistry
- Antimicrobial Activity : Research on substituted 1,2,3-triazoles indicated potential antimicrobial activity, where 6-(Trifluoromethyl)quinolin-2(1H)-one derivatives were synthesized and evaluated (Holla et al., 2005).
- Synthesis of Halogen-Containing Quinolin-2(1H)-ones : A study demonstrated the iridium-catalyzed synthesis of halogen-containing quinolin-2(1H)-ones, underscoring their importance in pharmaceuticals (Zhu et al., 2016).
Polymer Chemistry and 3D Printing
- Spectroscopic Fluorescent Probes in Polymer Chemistry : Novel derivatives of 1H-quinolin-2-ones were explored as spectroscopic fluorescent probes and photosensitizers for photopolymer resins in 3D printing, showcasing their applicability in advanced manufacturing (Topa et al., 2021).
Optical and Photophysical Studies
- Long-Wavelength Absorption and Emission : Research on carbostyrils, a class of quinolin-2(1H)-ones, revealed strong absorption and emission in the visible spectrum, indicating their potential in biochemical and medicinal applications (Uray et al., 1999).
Molecular Docking and Bio-Interactions
- DNA and HSA Binding : A study on 4-(trifluoromethyl)quinoline derivatives explored their photophysical properties and bio-interactions with DNA and human serum albumin (HSA), demonstrating their relevance in biological studies (Rodrigues et al., 2019).
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOPNSYBDVMTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652866 | |
| Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinolin-2(1H)-one | |
CAS RN |
835903-14-5 | |
| Record name | 6-(Trifluoromethyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835903-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1387466.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1387467.png)
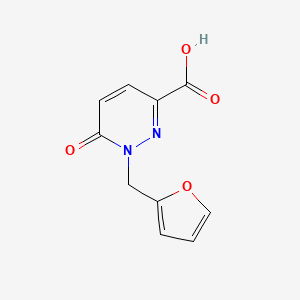
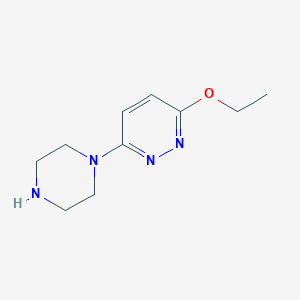
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1387474.png)
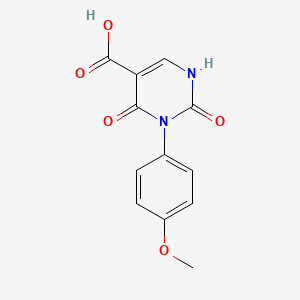
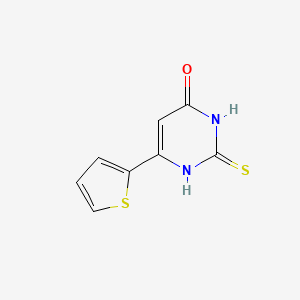
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)
![5-[(Phenylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387478.png)
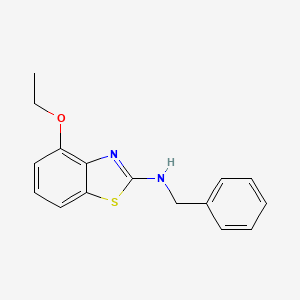
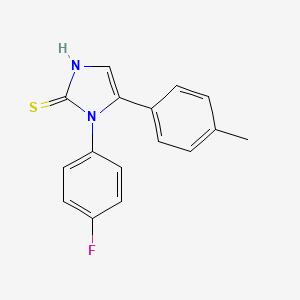
![2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387483.png)
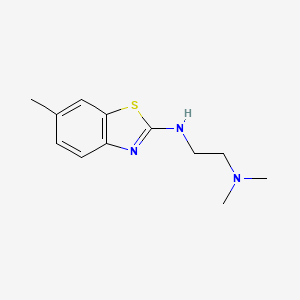
![5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387488.png)